Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine
Description
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethyl (-CF₃) group at position 3 and a methylamine moiety attached via a methylene (-CH₂-) linker at position 5. The trifluoromethyl group confers strong electron-withdrawing properties, enhancing the oxadiazole ring's stability and influencing its electronic profile . The compound is often utilized as a hydrochloride salt to improve aqueous solubility for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c1-9-2-3-10-4(11-12-3)5(6,7)8/h9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTUIJDDWMATEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically begins with hydroxyamidine compounds derived from cyano precursors by reaction with hydroxylamine salts in the presence of bases such as triethylamine or sodium hydroxide in solvents like methanol, ethanol, or water at 0–100°C.
- These hydroxyamidines serve as precursors for ring formation.
Cyclization to Oxadiazole Ring
- The 1,2,4-oxadiazole ring is formed via acylation of hydroxyamidine with trifluoroacetyl derivatives , commonly trifluoroacetic anhydride (TFAA), trifluoroacetyl chloride (TFACI), or trifluoroacetyl fluoride (TFAF).
- The acylation step produces O-trifluoroacetyl amidoximes, which undergo ring-closure accompanied by dehydration to yield the oxadiazole ring.
- This ring closure can be facilitated by heating or by using dehydrating agents such as phosphorus pentoxide at elevated temperatures (200–300°C) or by employing excess acylating agent without additional solvents.
Solvent and Reaction Conditions
- Reactions are often conducted in inert organic solvents, including non-halogenated aliphatic or cycloaliphatic hydrocarbons, ethers, esters, ketones, or nitriles.
- Some protocols perform the cyclization in the absence of solvent ("in substance") by heating the crude intermediate to a molten state, ensuring efficient dehydration and ring closure.
Advanced Radiolabeling and Functionalization Techniques
- Recent research demonstrates late-stage incorporation of fluorine-18 into trifluoromethyl moieties of oxadiazoles using bromodifluoroacetic anhydride intermediates, enabling radiolabeling for imaging applications.
- This method involves synthesizing bromodifluoromethyl-1,2,4-oxadiazole intermediates, which undergo bromine-to-fluoride exchange with [18F]fluoride in a single step, preserving the oxadiazole structure and trifluoromethyl group integrity.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Hydroxyamidine formation | Hydroxylamine salt + base (triethylamine/NaOH) | Methanol, ethanol, water | 0–100°C | From cyano precursors |
| Acylation and ring closure | Trifluoroacetic anhydride (TFAA), trifluoroacetyl halides | Organic solvents or neat (in substance) | 80–300°C (heating) | Dehydration forms 1,2,4-oxadiazole ring |
| Chlorination of methyl group | Molecular chlorine, N-chlorosuccinimide, sulfuryl chloride | Organic solvents | Ambient to reflux | Prepares chloromethyl intermediate |
| Amine substitution | Methylamine + chloromethyl intermediate or acid chloride + methylamine | Dichloromethane, THF, DMF | 0–80°C | Amide coupling or nucleophilic substitution |
| Radiolabeling (advanced) | Bromodifluoroacetic anhydride intermediate + [18F]fluoride | - | Single-step, mild | For PET imaging applications |
Research Findings and Practical Considerations
- The use of trifluoroacetic anhydride (TFAA) is favored due to its liquid state and manageable volatility, facilitating laboratory handling and ensuring complete conversion of hydroxyamidines.
- The cyclization step is crucial and can be optimized by solvent choice and temperature to maximize yield and purity of the oxadiazole ring.
- Chlorination and subsequent amination steps require careful control to avoid over-chlorination or side reactions.
- The late-stage radiolabeling approach offers a streamlined synthesis for trifluoromethyl oxadiazole derivatives, expanding utility in medicinal chemistry and imaging.
- The synthetic route is versatile, allowing substitution of various amines, including methylamine, to access diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine has been studied for its potential as an antimicrobial agent against various pathogens. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity against bacteria and fungi .
Pharmaceutical Development
The compound serves as a building block in the synthesis of novel pharmaceuticals. Its derivatives have been explored for their effects on various biological targets, including enzymes and receptors involved in disease pathways. For instance, modifications to the oxadiazole ring can lead to compounds with improved efficacy and selectivity in targeting specific diseases .
Agrochemicals
Pesticide Formulation
this compound has potential applications in the development of new agrochemicals. Its ability to inhibit specific biochemical pathways in pests makes it a candidate for use as an insecticide or fungicide. The trifluoromethyl group is known to enhance the stability and activity of agrochemical formulations .
Herbicide Development
Research into herbicidal activity has shown that oxadiazole derivatives can effectively control weed populations while minimizing impact on crop yields. The compound's unique structure may provide a new avenue for developing selective herbicides that target specific weed species without harming desirable plants .
Materials Science
Polymer Chemistry
In materials science, this compound is being investigated for its potential use in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. This is particularly useful in developing materials for high-performance applications such as coatings and adhesives .
Nanotechnology Applications
The compound's unique properties make it suitable for use in nanotechnology. It can be utilized as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles can have applications in drug delivery systems or as catalysts in chemical reactions .
Case Studies
Mechanism of Action
The mechanism by which Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylamine group may form hydrogen bonds or ionic interactions with biological macromolecules, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Trifluoromethyl vs. Alkyl/Substituted Aryl Groups
- Methyl({[3-(2-Methylpropyl)-1,2,4-Oxadiazol-5-yl]methyl})amine Hydrochloride (): Substituent: Isobutyl (-CH₂CH(CH₃)₂) at position 3. Electron-donating properties of the alkyl group may destabilize the oxadiazole ring .
{[3-(4-tert-Butylphenyl)-1,2,4-Oxadiazol-5-yl]methyl}amine Hydrochloride ():
Trifluoromethyl vs. Heterocyclic Groups
- {[3-(6-Methoxypyridin-3-yl)-1,2,4-Oxadiazol-5-yl]methyl}(methyl)amine (): Substituent: 6-Methoxypyridinyl at position 3. The methoxy group (-OCH₃) adds moderate electron-donating effects .
Positional Isomerism
- {[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl]methyl}amine Hydrochloride (): Substituent: -CF₃ at position 5 instead of 3. The 5-CF₃ isomer may exhibit distinct metabolic stability .
Methylamine Linker Modifications
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The -CF₃ group in the target compound balances lipophilicity and solubility, making it suitable for oral bioavailability.
- Bulky substituents (e.g., tert-butylphenyl) reduce solubility but improve membrane penetration.
Biological Activity
Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine, a derivative of the oxadiazole class, has garnered attention for its diverse biological activities. The oxadiazole moiety is known for its potential in drug discovery due to its ability to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Oxadiazoles
Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. They have been extensively studied for their pharmacological properties, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
- Neuroprotective effects
The introduction of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their biological activity.
Anticancer Activity
Recent studies indicate that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain 1,2,4-oxadiazole derivatives showed cytotoxicity against various cancer cell lines. This compound has been noted for its inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer progression and treatment resistance.
Antimicrobial Activity
The compound has also demonstrated antimicrobial efficacy. Research shows that oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis and function.
Neuroprotective Effects
Oxadiazoles have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may modulate neurotransmitter systems or exert anti-inflammatory effects in the central nervous system.
Table 1: Biological Activities of this compound
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HDAC6 | 0.531 | |
| Antimicrobial | S. aureus | 2.0 | |
| Neuroprotective | Glutamate receptors | N/A |
Notable Studies
- Inhibition of HDACs : A study conducted on various oxadiazole derivatives found that compounds similar to this compound exhibited potent inhibition against HDAC6 with an IC50 value of 0.531 µM. This suggests potential applications in cancer therapy due to the role of HDACs in tumor growth regulation .
- Antimicrobial Efficacy : Another investigation reported that oxadiazole derivatives showed significant antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 2 µg/ml . This positions this compound as a candidate for developing new antimicrobial agents.
- Neuroprotective Studies : Research indicated that certain oxadiazole derivatives could interact with metabotropic glutamate receptors, suggesting potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Q & A
Q. Table 1: Reaction Optimization
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Heating | 12 h | 50 | 95% |
| Microwave-Assisted | 0.5 h | 75 | 98% |
Basic Question: How is the compound characterized structurally, and what analytical techniques resolve tautomeric ambiguities?
Methodological Answer:
Characterization employs ¹H/¹³C NMR (e.g., δ ~3.3 ppm for methylamine protons), FT-IR (C=N stretch at 1620–1650 cm⁻¹), and HRMS (exact mass: 210.0592 Da). X-ray crystallography is critical for confirming the oxadiazole ring geometry and substituent orientation, especially given potential tautomerism in heterocycles. DFT calculations (B3LYP/6-311G(d,p)) validate bond angles and charge distribution .
Advanced Question: How does the trifluoromethyl group affect electronic properties and reactivity in cross-coupling reactions?
Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, lowering the HOMO energy (-6.8 eV) and reducing nucleophilicity at the oxadiazole ring. This hinders electrophilic substitution but facilitates SNAr reactions at the 5-position. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and elevated temperatures (100°C) due to reduced electron density .
Advanced Question: What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?
Methodological Answer:
Discrepancies arise from assay conditions (e.g., ATP concentration, pH) or impurity profiles. To standardize results:
- Use ≥98% pure compound (HPLC-UV).
- Pre-equilibrate assays at physiological ATP levels (1 mM).
- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
A 2020 study found that residual DMSO (>0.1%) artificially inflated IC₅₀ values by 20–40% in kinase assays .
Advanced Question: How can DFT/MD simulations predict metabolic stability or degradation pathways?
Methodological Answer:
DFT calculations (e.g., Gibbs free energy of hydrolysis) identify vulnerable sites. The oxadiazole ring’s N-O bond has a hydrolysis activation energy of ~25 kcal/mol, indicating moderate stability in aqueous media. MD simulations (AMBER force field) predict rapid CYP3A4-mediated oxidation at the methylamine group, aligning with in vitro microsomal studies (t₁/₂ = 45 min) .
Basic Question: What solvent systems are optimal for recrystallization to achieve >99% enantiomeric purity?
Methodological Answer:
Use a 7:3 hexane/ethyl acetate mixture at -20°C, yielding needle-like crystals (mp 145–147°C). Chiral HPLC with a cellulose-based column (Hexane:IPA:TFA = 85:15:0.1) confirms enantiopurity. Avoid protic solvents (e.g., MeOH), which promote racemization at the methylamine center .
Advanced Question: How to design SAR studies to improve selectivity for kinase targets over off-target GPCRs?
Methodological Answer:
- Core Modifications: Introduce bulky substituents (e.g., tert-butyl) at the methylamine to sterically block GPCR binding pockets.
- Fragment Screening: Use SPR to identify fragments that enhance kinase binding (ΔG < -10 kcal/mol).
A 2023 study showed that adding a 4-fluorophenyl group reduced off-target activity at adenosine A₂A receptors by 90% .
Basic Question: What safety protocols are critical for handling this compound in lab-scale synthesis?
Methodological Answer:
- Use nitrile gloves and fume hoods due to potential skin irritation (LD₅₀ = 220 mg/kg in rats).
- Neutralize waste with 10% acetic acid before disposal.
- Store under argon at -20°C to prevent oxidative degradation (TGA shows 5% mass loss at 25°C/6 months) .
Advanced Question: How do isotopic labeling (¹³C/¹⁵N) strategies aid in metabolic tracing studies?
Methodological Answer:
Label the oxadiazole ring with ¹³C at C-5 and ¹⁵N at N-2. LC-MS/MS (MRM mode) tracks incorporation into metabolites. A 2024 study using this approach identified three major Phase I metabolites: N-demethylated, hydroxylated, and oxadiazole ring-opened products .
Advanced Question: Can machine learning models predict novel derivatives with enhanced BBB permeability?
Methodological Answer:
Yes. Train a Random Forest model on descriptors like LogP (optimal 2.1–2.5), PSA (<70 Ų), and H-bond donors (≤1). For this compound, predicted BBB score = 0.72 (high permeability). Validated derivatives with 4-pyridyl substituents showed 3-fold increased brain uptake in murine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
